4-nitro-2-(2H-tetrazol-5-yl)aniline
Description
4-Nitro-2-(2H-tetrazol-5-yl)aniline (C₇H₆N₆O₂, molecular weight: 206.16 g/mol) is a nitro-substituted aniline derivative featuring a tetrazole ring at the 2-position of the benzene ring. The compound combines the electron-withdrawing nitro group (-NO₂) and the acidic tetrazole moiety, which confers unique physicochemical and biological properties. Tetrazoles are known for their metabolic stability and role as bioisosteres for carboxylic acids, making this compound of interest in medicinal chemistry and materials science .
Properties
CAS No. |
54013-20-6 |
|---|---|
Molecular Formula |
C7H6N6O2 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
4-nitro-2-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C7H6N6O2/c8-6-2-1-4(13(14)15)3-5(6)7-9-11-12-10-7/h1-3H,8H2,(H,9,10,11,12) |
InChI Key |
SDDIMKLGAFMEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NNN=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects : The nitro group in the target compound increases acidity of the tetrazole proton compared to methylated () or halogenated analogs ().
- Molecular weight and polarity: The nitro derivative has the highest molecular weight (206.16 g/mol), contributing to lower solubility in nonpolar solvents relative to the fluoro (179.16 g/mol) or chloro (195.61 g/mol) analogs .
- Substituent positioning: The para-nitro group in the target compound directs further electrophilic substitution to the meta position, unlike ortho/para-directing amino or halogen groups in analogs .
Crystallographic and Analytical Data
- Crystallography : SHELX programs () are widely used for small-molecule refinement, suggesting that the nitro analog’s structure could be resolved using similar tools. Halogenated analogs like 5-Chloro-2-(1H-tetrazol-5-yl)aniline may exhibit distinct crystal packing due to Cl’s van der Waals radius .
- Spectroscopy : NMR data for methylated analogs (e.g., δ 4.37 ppm for -CH₃ in ) provide benchmarks for characterizing substituent effects in the nitro derivative .
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